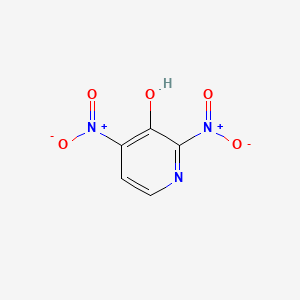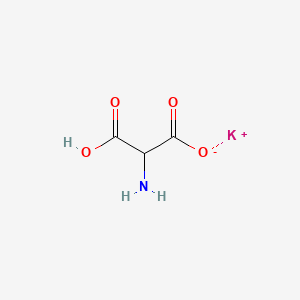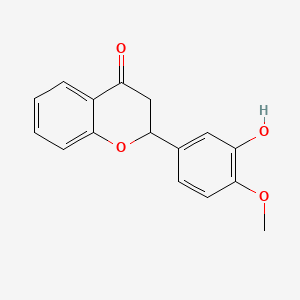![molecular formula C24H19N5O9S3 B13859425 (6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant applications in various fields. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a furan ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the thiazole and furan rings, followed by their integration into the bicyclic structure. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and furan rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in chemical synthesis.
Other Thiazole Derivatives: Compounds with thiazole rings that exhibit similar chemical reactivity and biological activity.
Uniqueness
The uniqueness of (6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its complex bicyclic structure, which provides distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C24H19N5O9S3 |
|---|---|
分子量 |
617.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H19N5O9S3/c1-36-28-15(12-10-41-24(25-12)27-18(30)13-4-2-6-37-13)19(31)26-16-20(32)29-17(22(33)34)11(8-39-21(16)29)9-40-23(35)14-5-3-7-38-14/h2-7,10,16,21H,8-9H2,1H3,(H,26,31)(H,33,34)(H,25,27,30)/b28-15+/t16-,21-/m1/s1 |
InChIキー |
QBHGGVNLYCEHIP-PHPNURPKSA-N |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)NC(=O)C2=CC=CO2)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC(=O)C5=CC=CO5)C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)NC(=O)C2=CC=CO2)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC(=O)C5=CC=CO5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

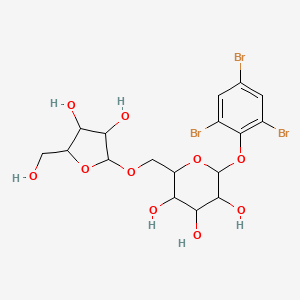
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
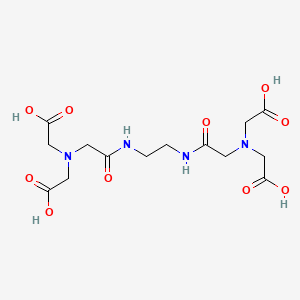
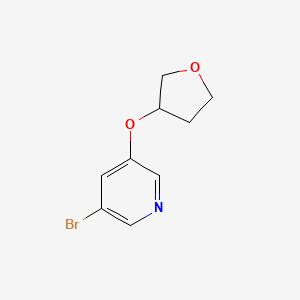

![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

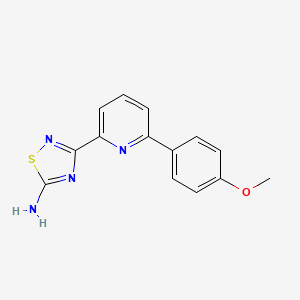
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
